

# Lufotrelvir: A Physicochemical and Structural Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Properties of a Promising Antiviral Agent

**Lufotrelvir** (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19.[1] It functions as a prodrug, designed to be administered intravenously and subsequently biotransformed into its active form, PF-00835231.[1][2] This technical guide provides a detailed overview of the physicochemical properties and chemical structure of **Lufotrelvir**, tailored for researchers, scientists, and drug development professionals.

# **Physicochemical Properties**

**Lufotrelvir** is a synthetic organic small molecule.[2] Its key physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its formulation and delivery.



| Property                 | Value                                                                                                                                            | Source |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula        | C24H33N4O9P                                                                                                                                      | [3][4] |
| Molecular Weight         | 552.51 g/mol                                                                                                                                     | [4]    |
| CAS Number               | 2468015-78-1                                                                                                                                     | [3][4] |
| Appearance               | White to off-white solid                                                                                                                         | [4]    |
| Solubility               | In Vitro: DMSO: ≥ 100 mg/mL<br>(180.99 mM)H2O: 50 mg/mL<br>(90.50 mM)                                                                            | [4][5] |
| IUPAC Name               | [(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | [3]    |
| Inhibition Constant (Ki) | 174 nM (for SARS-CoV-2<br>3CLpro)                                                                                                                | [4][5] |

# **Chemical Structure**

**Lufotrelvir** is an indolecarboxamide derivative and a phosphate monoester.[3] The presence of the phosphate group enhances its solubility, a critical attribute for an intravenously administered prodrug.[2][3]

Lufotrelvir (PF-07304814)

Click to download full resolution via product page

Caption: 2D Chemical Structure of Lufotrelvir.



## **Mechanism of Action: A Prodrug Approach**

**Lufotrelvir** is a phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][3][4] Upon intravenous administration, **Lufotrelvir** undergoes in vivo cleavage by phosphatases, releasing the active metabolite PF-00835231.[2][3] This active compound then targets the 3CLpro of the virus.

The 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]



Click to download full resolution via product page

Caption: Mechanism of action of **Lufotrelvir**.

# **Experimental Protocols**

While specific, detailed experimental protocols for determining the physicochemical properties of **Lufotrelvir** are not publicly available, standard methodologies would be employed. Below are generalized protocols based on common pharmaceutical practices.

## **Determination of Aqueous Solubility**

Objective: To determine the equilibrium solubility of **Lufotrelvir** in water.

Methodology: A shake-flask method would typically be utilized.



- Preparation of Saturated Solution: An excess amount of Lufotrelvir solid is added to a known volume of purified water in a sealed, temperature-controlled vessel.
- Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved **Lufotrelvir** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported in mg/mL or mM.

# High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of **Lufotrelvir** and quantify its concentration in solutions.

Methodology: A reverse-phase HPLC (RP-HPLC) method is commonly used for polar compounds like **Lufotrelvir**.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, and an autosampler.
- Mobile Phase Preparation: A gradient elution is often employed, starting with a higher
  polarity mobile phase (e.g., water with a small percentage of an ion-pairing agent or buffer)
  and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or
  methanol).
- Standard and Sample Preparation: Standard solutions of Lufotrelvir of known concentrations are prepared in a suitable solvent. The sample to be analyzed is also dissolved and diluted in the same solvent.
- Chromatographic Run: The prepared standards and samples are injected into the HPLC system. The retention time and peak area of Lufotrelvir are recorded.



Data Analysis: A calibration curve is generated by plotting the peak areas of the standards
against their known concentrations. The concentration of **Lufotrelvir** in the sample is
determined from this calibration curve. Purity is assessed by the relative peak area of the
main component compared to any impurity peaks.



Click to download full resolution via product page

Caption: Generalized workflow for HPLC analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Lufotrelvir Wikipedia [en.wikipedia.org]
- 2. lufotrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Lufotrelvir | C24H33N4O9P | CID 154699467 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Lufotrelvir: A Physicochemical and Structural Deep Dive for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198245#physicochemical-properties-and-chemicalstructure-of-lufotrelvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com